![molecular formula C22H18N4O3 B2558556 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439109-64-5](/img/structure/B2558556.png)
4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
The exact mass of the compound 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry in Pharmacological Agents
Stereochemistry plays a crucial role in the pharmacological profile of compounds. The review by Veinberg et al. (2015) highlights the importance of stereochemistry in designing pharmacological agents, particularly focusing on enantiomerically pure compounds and their biological activities. This research underscores the potential of using specific stereochemical configurations to improve the efficacy and selectivity of pharmacological compounds, which could be relevant for compounds with structural similarities to the one (Veinberg et al., 2015).
Reactive Carbonyl Species in Food Chemistry
Reactive carbonyl species (RCS) are significant in food chemistry due to their implications in food quality and safety. Research by Zamora and Hidalgo (2015) and Zheng et al. (2020) discusses the formation, fate, and mitigation strategies of RCS in food processing, highlighting the role of lipid oxidation and Maillard reactions. Understanding the chemistry of RCS, including their detection and effects, is crucial for improving food safety and quality, indicating a research avenue for compounds capable of interacting with RCS (Zamora & Hidalgo, 2015); (Zheng et al., 2020).
Synthesis of Heterocycles in Organic Chemistry
The synthesis and application of heterocyclic compounds are a significant area of research in organic chemistry. Gomaa and Ali (2020) provide an overview of the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, demonstrating their utility as building blocks for synthesizing a wide range of heterocyclic compounds. This review could offer insights into methodologies and applications relevant to the synthesis and functionalization of compounds containing isoxazole, pyrrole, and pyridine rings (Gomaa & Ali, 2020).
Antitubercular Activity
Research on derivatives of isonicotinoylhydrazinecarboxamide and related compounds for their antitubercular activity, as reviewed by Asif (2014), illustrates the potential application of similar compounds in developing new antitubercular agents. This work emphasizes the significance of structural modification in enhancing the biological activity against tuberculosis (Asif, 2014).
Propiedades
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-19(20(26-29-14)16-5-3-2-4-6-16)21(27)17-11-18(24-13-17)22(28)25-12-15-7-9-23-10-8-15/h2-11,13,24H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJZHHIQSEJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CNC(=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



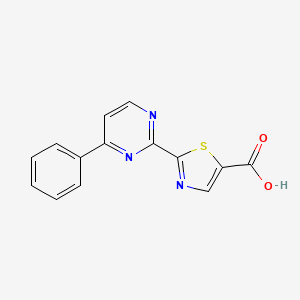
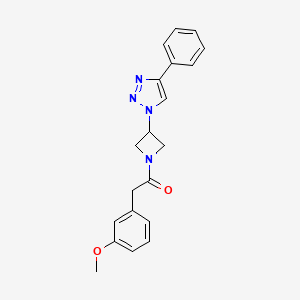

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)
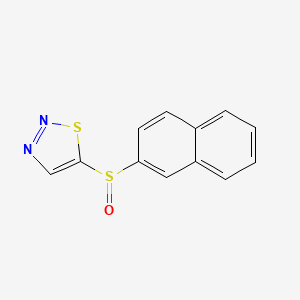

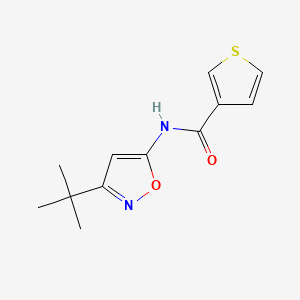

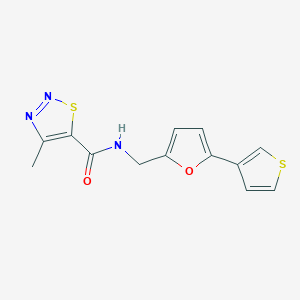
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)
